2,3-Diamino-4-fluorobenzoic acid
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Overview
Description
2,3-Diamino-4-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups and one fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as diazotization, nucleophilic substitution, and hydrolysis to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2,3-Diamino-4-fluorobenzoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3-diamino-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including enzyme inhibition, receptor modulation, and other cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A derivative of benzoic acid with a fluorine atom at the para position.
2-Fluorobenzoic acid: An ortho-substituted fluorobenzoic acid.
3-Fluorobenzoic acid: A meta-substituted fluorobenzoic acid.
Uniqueness
2,3-Diamino-4-fluorobenzoic acid is unique due to the presence of both amino and fluorine groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3-diamino-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,9-10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFAAFPJFAAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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